CP 376395

Beschreibung

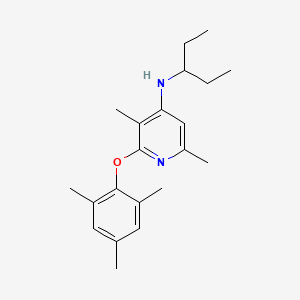

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZBSVDBNLAVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047298 | |

| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175140-00-8 | |

| Record name | CP-376395 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-376395 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CP 376395: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 is a potent, selective, and orally bioavailable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. As a CRF1 antagonist, this compound has been investigated for its therapeutic potential in these conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the CRF1 receptor, its impact on downstream signaling pathways, and its effects in preclinical models. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided.

Core Mechanism of Action: Potent and Selective CRF1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This action blocks the downstream signaling cascades that are normally initiated by CRF activation of the CRF1 receptor.

Quantitative Data Summary

The binding affinity and functional antagonism of this compound have been quantified in various in vitro assays. The following tables summarize these key quantitative data.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human CRF1 | 12 nM | Radioligand Binding Assay | [2] |

| Rat CRF1 | 12 nM | Radioligand Binding Assay | [2] | |

| Human CRF2 | >10,000 nM | Radioligand Binding Assay | [2] | |

| Functional Antagonism (IC50) | Human CRF1 | 1.2 nM | CRF-stimulated cAMP production |

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound.

| Parameter | Species | Dose | Effect | Reference |

| Inhibition of CRF-induced ACTH release | Rat | 10 mg/kg, p.o. | Significant reduction | [1] |

| Attenuation of stress-induced corticosterone release | Mouse | 10-20 mg/kg, i.p. | Dose-dependent attenuation | |

| Reduction in ethanol intake | Mouse | 10-20 mg/kg, i.p. | Significant reduction | [3] |

Table 2: In Vivo Pharmacological Effects of this compound.

Signaling Pathways Modulated by this compound

The primary signaling pathway initiated by CRF1 receptor activation is the Gs protein-coupled stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively blocks this pathway.

References

- 1. 2-aryloxy-4-alkylaminopyridines: discovery of novel corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CRF1 receptor signaling regulates food and fluid intake in the drinking-in-the-dark model of binge alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-376395: A Technical Guide to a Potent and Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent, selective, and brain-penetrable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the endocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of this system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. As a selective CRF1 antagonist, CP-376395 represents a valuable pharmacological tool for investigating the role of the CRF1 receptor in these conditions and holds therapeutic potential. This technical guide provides an in-depth overview of the pharmacological properties of CP-376395, including its binding affinity, functional activity, and in vivo effects, along with detailed experimental protocols and a visualization of the associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-376395, demonstrating its high affinity and selectivity for the CRF1 receptor.

Table 1: Receptor Binding Affinity of CP-376395

| Receptor | Species | Ki (nM) | Reference |

| CRF1 | Human | 12 | [1][2][3] |

| CRF2 | Human | >10,000 | [1][2][3] |

Table 2: Functional Antagonist Activity of CP-376395

| Assay | System | IC50 (nM) | Agonist | Reference |

| Adenylate Cyclase Activity | Rat Cerebral Cortex | 12 (apparent Ki) | oCRF | [1][2] |

| Adenylate Cyclase Activity | Human CRF1 Receptors | 12 (apparent Ki) | oCRF | [1][2] |

Table 3: In Vivo Effects of CP-376395 in Male B6 Mice

| Dosage (mg/kg, i.p.) | Effect on Water Intake | Effect on Food Intake | Effect on Sucrose Intake | Effect on Ethanol Intake | Reference |

| 10 - 20 | Attenuated | Attenuated | Increased | Attenuated | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of CP-376395.

Radioligand Binding Assay for CRF1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of CP-376395 for the CRF1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]-Sauvagine or another suitable CRF1 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist or antagonist (e.g., 1 µM Sauvagine).

-

Test Compound: CP-376395.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CRF1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of CP-376395.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of CP-376395 by non-linear regression analysis of the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Adenylate Cyclase Functional Assay

This protocol describes a functional assay to measure the antagonist effect of CP-376395 on CRF-stimulated adenylate cyclase activity, which leads to the production of cyclic AMP (cAMP).

Materials:

-

Cells: Cells endogenously or recombinantly expressing the CRF1 receptor (e.g., rat cerebral cortex homogenate or transfected cell lines).

-

Agonist: Ovine Corticotropin-Releasing Factor (oCRF).

-

Test Compound: CP-376395.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Lysis Buffer: Provided with the cAMP detection kit.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to confluency.

-

Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of CP-376395 for 30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of oCRF (typically at its EC80) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by removing the medium and adding the lysis buffer to each well.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of CP-376395. Determine the IC50 value, which represents the concentration of CP-376395 that inhibits 50% of the oCRF-stimulated cAMP production.

Experimental Workflow for Adenylate Cyclase Functional Assay

In Vivo Food and Water Intake Study in Mice

This protocol outlines a method to assess the in vivo effects of CP-376395 on consummatory behavior in mice.

Materials:

-

Animals: Male C57BL/6J mice, individually housed.

-

Test Compound: CP-376395, dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline).

-

Vehicle Control: The same vehicle used to dissolve CP-376395.

-

Standard laboratory chow and water.

-

Metabolic cages or cages that allow for precise measurement of food and water consumption.

-

Animal balance.

Procedure:

-

Acclimation: Individually house the mice and acclimate them to the experimental conditions for at least 3 days.

-

Baseline Measurement: Measure and record the baseline 24-hour food and water intake for each mouse for 2-3 consecutive days.

-

Dosing: On the test day, weigh each mouse and administer either vehicle or CP-376395 (e.g., 10 or 20 mg/kg) via intraperitoneal (i.p.) injection.

-

Measurement of Intake: Immediately after injection, provide a pre-weighed amount of food and a known volume of water. Measure the amount of food and water consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

-

Data Analysis: Calculate the cumulative food and water intake for each mouse at each time point. Normalize the intake to the body weight of the animal (g/kg for food, ml/kg for water). Compare the intake between the vehicle-treated and CP-376395-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

References

In-Depth Technical Guide to CP 376395: A Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information is presented to support research and development efforts targeting the CRF1 signaling pathway.

Chemical Structure and Properties

This compound is a non-peptide small molecule that exhibits high affinity and selectivity for the CRF1 receptor. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | N/A |

| SMILES | CCC(CC)Nc1cc(C)nc(c1C)Oc2c(C)cc(C)cc2C | [1] |

| Molecular Formula | C21H30N2O | [1] |

| Molecular Weight | 326.48 g/mol | [1] |

| Hydrochloride Salt Molecular Formula | C21H30N2O・HCl | [2] |

| Hydrochloride Salt Molecular Weight | 362.94 g/mol | [2][3] |

| Solubility (Hydrochloride Salt) | Soluble to 50 mM in water and to 100 mM in DMSO | |

| Purity (Hydrochloride Salt) | ≥98% | [2] |

| Storage (Hydrochloride Salt) | Desiccate at room temperature |

Pharmacological Properties

This compound acts as a potent and selective antagonist at the CRF1 receptor, binding to an allosteric site.[2] This mechanism of action allows it to block the downstream signaling initiated by the binding of endogenous ligands like corticotropin-releasing factor (CRF).

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Description | Source |

| Target | Corticotropin-Releasing Factor Receptor 1 (CRF1) | Primary biological target | [4][5] |

| Mechanism of Action | Allosteric Antagonist | Binds to a site distinct from the endogenous ligand binding site to inhibit receptor activity | [2] |

| Binding Affinity (Ki) for human CRF1 | 12 nM | A measure of the drug's binding affinity to the CRF1 receptor | [2][4][5] |

| Binding Affinity (Ki) for human CRF2 | >10,000 nM | Demonstrates high selectivity for CRF1 over the CRF2 receptor subtype | [2][4][5] |

| Functional Activity | Fully antagonizes CRF-stimulated adenylate cyclase activity | Inhibits the downstream signaling cascade initiated by CRF binding | [4][5] |

| In Vivo Activity | Attenuates CRF-induced activation of the HPA axis; Orally active | Demonstrates biological effect in living organisms and can be administered orally | [2] |

Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] this compound, by acting as an antagonist, blocks this signaling cascade.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 3. CP-376395 HCl | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

CP 376395: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

This compound demonstrates high-affinity binding to the human CRF1 receptor and exceptional selectivity over the CRF2 receptor. The compound exhibits a low affinity for a wide range of other neurotransmitter receptors and ion channels, highlighting its specific pharmacological profile.

| Target | Parameter | Value (nM) | Assay Type | Reference |

| Human CRF1 Receptor | Ki | 12 | Adenylate Cyclase Functional Assay | [1][2][3][4] |

| Human CRF2 Receptor | Ki | >10,000 | Radioligand Binding Assay | [1][3][4] |

| Off-Target Receptors/Ion Channels (40+) | Ki / IC50 | >1,000 | Various Binding Assays | [1][4] |

Key Insights:

-

This compound is over 800-fold more selective for the CRF1 receptor compared to the CRF2 receptor.

-

The low off-target binding suggests a reduced potential for side effects mediated by other signaling pathways.

-

The reported Ki value is derived from a functional assay, indicating its potency in inhibiting receptor signaling.

Mechanism of Action

This compound acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[3][5][6] It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site for the endogenous ligand, corticotropin-releasing factor (CRF).[6] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent downstream signaling.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding affinity and functional activity of this compound.

CRF1 Receptor Binding Assay (Cell-Based Functional Assay)

The functional inhibitory constant (Ki) of this compound at the human CRF1 receptor was determined by measuring its ability to antagonize CRF-stimulated cyclic adenosine monophosphate (cAMP) production.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CRF1 receptor.

-

Stimulant: Ovine Corticotropin-Releasing Factor (oCRF).

-

Methodology:

-

HEK293-hCRF1 cells are cultured to confluency in appropriate media.

-

Cells are harvested and resuspended in assay buffer.

-

A fixed concentration of oCRF is added to stimulate adenylate cyclase activity.

-

Varying concentrations of this compound are added to the cell suspension.

-

The reaction is incubated to allow for cAMP production.

-

The reaction is terminated, and the amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., LANCE cAMP assay).

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[1][4][7]

-

CRF2 Receptor Binding Assay (Radioligand Binding)

The binding affinity of this compound for the human CRF2 receptor was determined using a competitive radioligand binding assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CRF2 receptor.

-

Radioligand: [125I]-Sauvagine.

-

Methodology:

-

Membranes are prepared from CHO-hCRF2 cells.

-

A fixed concentration of [125I]-Sauvagine is incubated with the cell membranes.

-

Varying concentrations of this compound are added to compete for binding with the radioligand.

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

The IC50 value is determined from the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Visualizations

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the receptor by CRF initiates a signaling cascade that leads to the production of cAMP by adenylyl cyclase. This compound, by binding to an allosteric site, prevents this activation.

Caption: CRF1 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the inhibitory constant (Ki) of this compound.

Caption: Workflow for determining the Ki of this compound.

References

- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

The Brain Penetrant CRF1 Receptor Antagonist CP-376395: A Technical Guide on its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrability and pharmacokinetics of CP-376395, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound in preclinical and clinical research.

Core Pharmacokinetic and Brain Penetrability Data

CP-376395 has been characterized as a brain-penetrable CRF1 receptor antagonist.[1][2][3][4] The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of CP-376395.

Table 1: In Vitro Profile of CP-376395

| Parameter | Value | Reference |

| CRF1 Receptor Binding Affinity (Ki) | 12 nM (human) | [2][4] |

| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | [2][4] |

| Functional Antagonist Activity (apparent Ki) | 12 nM (oCRF-stimulated adenylate cyclase activity in rat cerebral cortex) | [2][4] |

Table 2: In Vivo Pharmacokinetics of CP-376395 in Rats (Oral Administration)

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Brain-to-Plasma Ratio (at Tmax) |

| Data not available in publicly accessible literature. |

Note: While multiple sources cite the oral activity and brain penetrability of CP-376395, specific quantitative pharmacokinetic values from preclinical studies in rodents were not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

CP-376395 functions as a non-peptide, allosteric antagonist of the CRF1 receptor.[5] Instead of competing with the endogenous ligand (CRF) at its binding site, CP-376395 binds to a different site on the receptor, inducing a conformational change that prevents receptor activation.[5] The primary signaling pathway associated with CRF1 receptor activation involves the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] By blocking receptor activation, CP-376395 effectively attenuates this downstream signaling cascade.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of CP-376395 are crucial for the replication and extension of previous findings. Below are generalized protocols based on common practices for evaluating CRF1 receptor antagonists in rodents.

Oral Administration in Rodents (General Protocol)

This protocol outlines the typical procedure for administering a compound orally to rats to assess its pharmacokinetic profile and central nervous system effects.

References

- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Decoding Corticotropin-Releasing Factor Receptor Type 1 Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

The Allosteric Modulation of the CRF1 Receptor by CP-376395: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a class B G-protein coupled receptor (GPCR), is a key component of this system and has been a major target for the development of therapeutics for stress-related disorders such as anxiety and depression. CP-376395 is a potent and selective non-peptide allosteric modulator of the CRF1 receptor. This technical guide provides an in-depth overview of CP-376395, focusing on its quantitative data, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Data for CP-376395

The following tables summarize the binding affinity and functional potency of CP-376395 for the CRF1 receptor.

Table 1: Binding Affinity of CP-376395

| Receptor | Assay Type | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human CRF1 | Radioligand Binding | [¹²⁵I]Sauvagine | Recombinant cells | 12 | [1] |

| Rat CRF1 | Radioligand Binding | [¹²⁵I]oCRF | Rat cortical membranes | 5.13 | [2] |

| Human CRF2 | Radioligand Binding | Not Specified | Recombinant cells | >10,000 | [1] |

Table 2: Functional Activity of CP-376395

| Receptor | Assay Type | Cell Line | Stimulus | IC₅₀ (nM) | Reference |

| Human CRF1 | Adenylate Cyclase | Recombinant cells | oCRF | 12 (Kᵢ) | [2][3] |

| Human CRF1 | Calcium Flux | Not Specified | Not Specified | ~55-fold higher than BMK-I-152 | [4] |

| Rat CRF1 | Adenylate Cyclase | Rat cortical membranes | oCRF | 12 (Kᵢ) | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a receptor.[5]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of CP-376395 for the CRF1 receptor.

Materials:

-

Receptor Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) or rat cortical membranes.[6][7]

-

Radioligand: [¹²⁵I]Sauvagine or [³H]-Urocortin, high-affinity CRF1 receptor agonists.[7][8]

-

Non-labeled Ligand: Ovine CRF (oCRF) or Sauvagine for determining non-specific binding.[8]

-

Test Compound: CP-376395 at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor preparation, radioligand (at a concentration near its Kₑ), and varying concentrations of CP-376395. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled CRF1 receptor agonist.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CP-376395 concentration. Determine the IC₅₀ value (the concentration of CP-376395 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the agonist-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 receptor signaling pathway.[9][10][11]

Objective: To determine the functional potency (IC₅₀) of CP-376395 as a CRF1 receptor antagonist.

Materials:

-

Cell Line: A cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293).[12]

-

Agonist: Ovine CRF (oCRF) or another CRF1 receptor agonist.

-

Test Compound: CP-376395 at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium and Reagents.

-

Plate Reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the CRF1 receptor-expressing cells into a 96-well or 384-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of CP-376395 for a specific period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the CRF1 receptor agonist (typically at its EC₈₀ concentration to ensure a robust signal) to the wells and incubate for a defined time (e.g., 30 minutes at 37°C).[12]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the CP-376395 concentration. Determine the IC₅₀ value, which is the concentration of CP-376395 that inhibits 50% of the agonist-stimulated cAMP production.

Signaling Pathways and Mechanism of Action

The CRF1 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[13] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets. The CRF1 receptor can also couple to other G-proteins, such as Gαq, leading to the activation of the phospholipase C (PLC) pathway.[14]

CP-376395 acts as a negative allosteric modulator of the CRF1 receptor.[15] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, CRF.[16] By binding to this allosteric site, CP-376395 induces a conformational change in the receptor that reduces the affinity and/or efficacy of CRF.[15][17] This ultimately leads to the inhibition of the downstream signaling cascade. Molecular dynamics simulations suggest that CP-376395 stabilizes an inactive conformation of the receptor.[18][19]

Visualizations

CRF1 Receptor Signaling Pathway

Caption: Simplified CRF1 receptor signaling pathway via Gαs.

Experimental Workflow for Characterizing a CRF1 Allosteric Modulator

Caption: A typical workflow for the discovery and characterization of a CRF1 allosteric modulator.

Allosteric Modulation of CRF1 Receptor by CP-376395

Caption: CP-376395 stabilizes an inactive conformation of the CRF1 receptor, preventing CRF binding and subsequent G-protein activation.

References

- 1. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 14. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric ligands for the corticotropin releasing factor type 1 receptor modulate conformational states involved in receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

In Vitro Characterization of CP 376395: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information herein is intended to guide research and development efforts by presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Compound Characteristics

This compound is a brain-penetrable, small molecule, allosteric antagonist of the CRF1 receptor.[1][2][3] It exhibits high selectivity for the human CRF1 receptor subtype over the CRF2 receptor and a wide range of other neurotransmitter receptors and ion channels.[4][5] Its mechanism of action involves binding to an allosteric site within the transmembrane domain of the CRF1 receptor, thereby inhibiting the conformational changes required for receptor activation by endogenous peptide ligands like Corticotropin-Releasing Factor (CRF).[1][6]

Quantitative Data Summary

The in vitro binding affinity and functional potency of this compound have been determined through various assays. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity

| Target | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human CRF₁ Receptor | [¹²⁵I]ovine-CRF | Cell Membranes | 12 | [1][2][3] |

| Human CRF₂ Receptor | Specific Ligand | Cell Membranes | >10,000 | [1][2][3] |

Table 2: Functional Antagonist Potency

| Assay Type | Cell Line / Tissue | Agonist | Apparent Kᵢ (nM) | Reference |

| Adenylate Cyclase Activity | Rat Cerebral Cortex | oCRF | 12 | [4][5][7] |

| Adenylate Cyclase Activity | Human CRF₁ Receptors | oCRF | 12 | [4][5][7] |

Table 3: Selectivity Profile

| Target Class | Number of Targets Tested | Affinity (Kᵢ or IC₅₀) | Reference |

| Neurotransmitter Receptors & Ion Channels | 40 | >1 µM | [4][5][7] |

Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon binding of an agonist such as CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an allosteric antagonist, this compound binds to a site distinct from the agonist binding pocket and prevents this signaling cascade.

Experimental Protocols & Workflows

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CRF1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 30,000 x g for 30 min at 4°C).[8]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an assay buffer. Determine protein concentration using a standard method like the BCA assay.[3]

-

-

Assay Procedure:

-

Perform the assay in a 96-well plate with a final volume of 100-250 µL.[3][8]

-

Add assay components to triplicate wells:

-

Total Binding: CRF1 membranes, a fixed concentration of radioligand (e.g., [¹²⁵I]ovine-CRF at its Kᴅ), and assay buffer.

-

Non-specific Binding (NSB): Same as Total Binding, but with an excess of a non-labeled CRF1 antagonist to saturate binding sites.

-

Competition: Same as Total Binding, but with serially diluted concentrations of this compound.

-

-

Incubate the plate for a defined period (e.g., 2 hours at 21°C) to reach binding equilibrium.[8]

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethyleneimine (PEI).[8]

-

Wash filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Functional Antagonist Assay

This cell-based assay measures the ability of this compound to inhibit the production of the second messenger cAMP following CRF1 receptor stimulation by an agonist.

Methodology:

-

Cell Preparation:

-

Seed CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor into 96-well plates and grow to near confluence.

-

Wash cells gently with a suitable buffer (e.g., PBS) prior to the assay.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes at 37°C).[1][2]

-

Add a fixed concentration of a CRF1 agonist (e.g., ovine CRF at its EC₈₀ concentration) to all wells except the basal control.[1]

-

Incubate for an additional period (e.g., 30 minutes at 37°C) to allow for cAMP production.[1][2]

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[1][7] These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the cAMP concentration in each sample well by interpolating from the standard curve.

-

Plot the percentage of agonist-stimulated cAMP production against the log concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that reduces the agonist-stimulated cAMP response by 50%.

-

This IC₅₀ value can be converted to an apparent Kᵢ if the agonist concentration and its Kᴅ are known.

-

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Characterization of corticotropin-releasing factor receptor-mediated adenylate cyclase activity in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CP-376395: A Selective CRF1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent, selective, and orally bioavailable non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Pfizer, this small molecule has been a valuable tool in neuroscience research to investigate the role of the CRF system in stress, anxiety, and depression-related disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with CP-376395.

Discovery and Lead Optimization

The discovery of CP-376395 emerged from a lead optimization program focused on a series of 2-aryloxy-4-alkylaminopyridines. The initial lead compound, an orally active CRF1 antagonist, exhibited a significant positive food effect, which prompted further investigation to identify candidates with improved physicochemical and pharmacokinetic properties.[1]

The lead optimization process involved systematic modifications of the 2-aryloxy-4-alkylaminopyridine scaffold to enhance potency, selectivity, and oral bioavailability while reducing undesirable effects.[2] This effort led to the identification of CP-376395, which not only demonstrated a reduced food effect but also showed greater efficacy in central nervous system (CNS) models.[1]

The general workflow for the discovery and optimization of this class of CRF1 antagonists is outlined below.

Synthesis of CP-376395

The synthesis of CP-376395, (3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-yl)(1-ethylpropyl)amine, is based on the construction of the 2-aryloxy-4-alkylaminopyridine core. A general synthetic scheme is presented below, derived from methodologies for similar pyridine derivatives.[3][4][5]

General Synthetic Scheme:

A key step in the synthesis of the 2-aryloxy-4-alkylaminopyridine scaffold involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a phenol. The amino group at the 4-position is typically introduced via nucleophilic substitution of a suitable precursor.

While the precise, step-by-step protocol from the primary literature by Chen et al. is not fully detailed in the available search results, a plausible synthetic route can be constructed based on established pyridine chemistry.[3][4][5] The synthesis would likely involve the preparation of a 2-halo-4-aminopyridine intermediate, followed by an etherification reaction with 2,4,6-trimethylphenol.

Mechanism of Action and Signaling Pathway

CP-376395 acts as an allosteric antagonist of the CRF1 receptor.[6] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, corticotropin-releasing factor (CRF). This binding event induces a conformational change in the receptor that prevents its activation by CRF.

The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Upon activation by CRF, the Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is central to the physiological stress response. CP-376395 effectively blocks this primary signaling pathway.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of CP-376395.

| Parameter | Value | Species/System | Reference |

| CRF1 Receptor Binding Affinity (Ki) | 12 nM | Human | [6][7] |

| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Human | [6][7] |

| Functional Antagonism | Fully antagonizes oCRF-stimulated adenylate cyclase activity | Rat cerebral cortex and human CRF1 receptors | [8] |

| In Vivo Efficacy | Attenuates CRF-induced activation of the HPA axis | In vivo | [6] |

| Oral Activity | Orally active | In vivo | [6] |

Experimental Protocols

CRF1 Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.

Objective: To determine the Ki of CP-376395 for the CRF1 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled sauvagine or CRF).

-

Test compound: CP-376395 at various concentrations.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, [125I]Tyr0-sauvagine (at a concentration near its Kd), and varying concentrations of CP-376395 in binding buffer.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the unlabeled ligand.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of CP-376395 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Functional Assay

This protocol describes a general method to assess the functional antagonist activity of CP-376395 by measuring its ability to inhibit agonist-stimulated cAMP production.

Objective: To determine the functional potency of CP-376395 in inhibiting CRF-stimulated adenylyl cyclase activity.

Materials:

-

Intact cells or cell membranes expressing the CRF1 receptor.

-

CRF (agonist).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).[11][12][13]

-

CP-376395 at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

ATP.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Pre-incubate the cells or membranes with varying concentrations of CP-376395 for a specified time.

-

Stimulate the cells or membranes with a fixed concentration of CRF (typically the EC80) in the presence of ATP.

-

Include control wells with no CRF (basal), CRF alone (maximal stimulation), and forskolin (to confirm adenylyl cyclase activity).

-

Incubate for a time that allows for optimal cAMP accumulation.

-

Terminate the reaction by adding a lysis buffer or by other methods depending on the cAMP assay kit used.

-

Measure the intracellular cAMP concentration using a suitable cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of CP-376395 to generate a dose-response curve.

-

Determine the IC50 value of CP-376395 from the curve.

Conclusion

CP-376395 is a well-characterized and highly selective CRF1 receptor antagonist that has played a significant role in advancing our understanding of the CRF system. Its discovery through a focused lead optimization program highlights the importance of refining physicochemical and pharmacokinetic properties to develop viable drug candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of CRF1 receptor antagonists and their potential therapeutic applications.

References

- 1. 2-aryloxy-4-alkylaminopyridines: discovery of novel corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CP 376395 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CP 376395 (CAS Number 175140-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 376395 is a potent and highly selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds to an allosteric site on the receptor, effectively blocking the downstream signaling cascades initiated by the binding of endogenous ligands such as corticotropin-releasing factor (CRF). This antagonism of the CRF1 receptor has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. Due to its pharmacological profile, this compound has been investigated as a potential therapeutic agent for stress-related disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, relevant experimental protocols for its characterization, and a detailed visualization of its mechanism of action.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human CRF1 receptor. Its antagonistic activity has been characterized in various in vitro and in vivo models.

Data Presentation

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference(s) |

| CRF1 Receptor Binding Affinity (Ki) | 12 nM | Human | [1][2][3] |

| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Human | [1][2][3] |

| Functional Antagonism (apparent Ki) | 12 nM | Rat Cerebral Cortex & Human CRF1 Receptors | [3] |

| Selectivity (CRF2 Ki / CRF1 Ki) | >833-fold | - | [1][2][3] |

Table 2: In Vivo Efficacy

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference(s) |

| Male B6 Mice | Intraperitoneal (i.p.) | 10-20 mg/kg | Attenuation of water and food intake, increased sucrose intake, attenuation of ethanol intake. | [3] |

| Rodents | Intravenous (i.v.) | Not Specified | Attenuation of CRF-induced activation of the HPA axis. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro CRF-Stimulated Adenylate Cyclase Inhibition Assay

This protocol is a general framework for assessing the ability of this compound to antagonize CRF-stimulated cAMP production in a cell-based assay. This is a common method to determine the functional potency of CRF1 receptor antagonists.

Objective: To determine the IC50 value of this compound for the inhibition of CRF-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.

Materials:

-

Cell Line: A stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent if required).

-

CRF Agonist: Ovine CRF (oCRF) or human CRF.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Multi-well plates: 96-well or 384-well plates suitable for cell culture and the chosen detection method.

Procedure:

-

Cell Seeding:

-

Harvest and count the CRF1 receptor-expressing cells.

-

Seed the cells into the multi-well plates at a predetermined optimal density.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare a solution of the CRF agonist at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be predetermined in a separate agonist dose-response experiment).

-

-

Assay Protocol:

-

Wash the cells once with assay buffer.

-

Add the different concentrations of this compound (or vehicle control) to the respective wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add the CRF agonist solution to all wells except for the basal control wells (which receive only assay buffer).

-

Incubate the plate for a further specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).

-

In Vivo Assessment of HPA Axis Modulation

This protocol outlines a general procedure to evaluate the effect of this compound on the HPA axis in rodents by measuring plasma corticosterone levels following a stressor.

Objective: To determine if this compound can attenuate the stress-induced rise in plasma corticosterone in rodents.

Materials:

-

Animals: Male adult rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Test Compound: this compound formulated for in vivo administration (e.g., suspended in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[3].

-

Stressor: A standardized stressor such as restraint stress, forced swim test, or administration of exogenous CRF.

-

Anesthetic: If required for blood collection (e.g., isoflurane or CO2). Note: Anesthesia itself can be a stressor and may influence corticosterone levels.

-

Blood Collection Supplies: Syringes, needles, collection tubes with anticoagulant (e.g., EDTA).

-

Corticosterone Assay Kit: A commercially available ELISA or RIA kit for measuring rodent corticosterone.

-

Centrifuge: For plasma separation.

Procedure:

-

Animal Acclimation:

-

House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment to acclimate them to the housing conditions.

-

-

Compound Administration:

-

Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the application of the stressor.

-

-

Stress Induction:

-

At the designated time post-treatment, subject the animals to the chosen stressor for a defined duration. A non-stressed control group should also be included.

-

-

Blood Collection:

-

At the peak time of the expected corticosterone response (typically 15-30 minutes after the onset of the stressor), collect blood samples. Common methods include tail-nick, saphenous vein puncture, or terminal collection via cardiac puncture or trunk blood collection following decapitation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Corticosterone Measurement:

-

Thaw the plasma samples and measure the corticosterone concentration using a validated corticosterone assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the plasma corticosterone levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Synthesis of this compound

Mandatory Visualizations

Signaling Pathway of CRF1 Receptor and Inhibition by this compound

Caption: CRF1 receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vitro Antagonist Assay

Caption: Workflow for the in vitro CRF-stimulated adenylate cyclase inhibition assay.

Logical Relationship of HPA Axis Regulation

Caption: Regulation of the HPA axis and the inhibitory action of this compound.

References

- 1. Radioimmunoassay of total and free corticosterone in rat plasma: measurement of the effect of different doses of corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

CP 376395: A Technical Guide for Neuroscience Research

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CP 376395, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended to serve as a comprehensive resource, detailing the compound's pharmacological profile, mechanism of action, relevant experimental protocols, and key quantitative data to support its use in neuroscience research.

Core Pharmacological Profile

This compound is a brain-penetrable small molecule that acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[1][2][3] Its high affinity and selectivity make it a critical tool for investigating the role of the CRF system in stress, anxiety, depression, and addiction.[4][5] The compound has a chemical structure based on a 2-aryloxy-4-alkylaminopyridine core.[1]

Table 1: Physicochemical and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀N₂O·HCl |

| Molecular Weight | 362.94 g/mol [6] |

| CAS Number | 175140-00-8 (Parent), 1013933-37-3 (HCl salt)[1] |

| Solubility | ≤ 50 mM in water, ≤ 100 mM in DMSO[6] |

Table 2: Receptor Binding and Functional Activity

| Parameter | Receptor/Assay | Value |

|---|---|---|

| Binding Affinity (Ki) | Human CRF1 | 12 nM[1][2][6][7][8] |

| Human CRF2 | >10,000 nM[1][2][6][7][8] | |

| Functional Inhibition (IC₅₀) | CRF1 | 5.1 nM[7] |

| Functional Antagonism (Ki) | oCRF-stimulated adenylate cyclase | 12 nM[1][8] |

| Selectivity | CRF1 vs. CRF2 | >800-fold[7] |

| Off-Target Activity | 40 other neurotransmitter receptors/ion channels | >1 µM[1][8] |

Mechanism of Action and Signaling Pathway

The CRF1 receptor is a class B G-protein-coupled receptor (GPCR) primarily involved in the central nervous system's response to stress.[3][9] Upon binding of endogenous agonists like corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, activating associated G-proteins. This typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling cascades like protein kinase A (PKA).[7]

This compound functions as a negative allosteric modulator.[6] It binds to a site within the transmembrane domain of the CRF1 receptor, distinct from the orthosteric site where CRF binds.[3][7] This allosteric binding stabilizes an inactive conformation of the receptor, preventing agonist-induced G-protein coupling and subsequent signal transduction.[3] Notably, this compound exhibits biased antagonism, preferentially inhibiting the cAMP and ERK signaling pathways over the inositol phosphate (IP1) pathway.[7]

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline key methodologies for working with this compound.

This compound can be prepared for intraperitoneal (i.p.) injection in rodents using a multi-solvent system to ensure solubility.

-

Objective: To prepare a clear, injectable solution of this compound at a concentration of ≥ 2.5 mg/mL.[1]

-

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][10]

-

Example for 1 mL final solution: a. Start with 400 µL of PEG300 in a sterile microfuge tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to reach the final volume of 1 mL.

-

Vortex the final solution. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

It is recommended to prepare this working solution fresh on the day of use.[1]

-

This assay determines the functional antagonism of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.

-

Objective: To quantify the inhibitory constant (Ki) of this compound at the CRF1 receptor.

-

General Protocol:

-

Cell Culture: Utilize a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Assay Procedure: a. Plate the CRF1-expressing cells in a suitable format (e.g., 96-well plate). b. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of a CRF agonist (e.g., ovine CRF) at its EC₈₀ concentration. d. Include control wells: baseline (no agonist), and maximum stimulation (agonist only).

-

cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

This model is used to assess the role of CRF1 signaling in binge-like alcohol consumption.[1]

-

Objective: To evaluate the effect of this compound on ethanol, water, and food intake.[1][8]

-

Workflow:

Summary of In Vivo Efficacy

This compound has demonstrated efficacy in various preclinical models, highlighting its potential to modulate stress-related behaviors.

Table 3: Selected In Vivo Study Results

| Animal Model | Dosing | Key Findings | Reference |

|---|---|---|---|

| Male B6 Mice | 10-20 mg/kg, i.p. | Dose-dependently attenuated water and food intake; attenuated ethanol intake but not preference in a binge-drinking model. | [1][8][11] |

| Rats | 17.8 mg/kg | Inhibited CRF-induced increases in the acoustic startle response. | [7] |

| Rats | 10 mg/kg | Reduced ethanol consumption in an intermittent access schedule. | [7] |

| Mice | 1.5 and 3 nmol (intramedial prefrontal cortex injection) | Increased open arm entries and time in the elevated plus maze, indicating anxiolytic-like effects. |[7] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of the antagonist CP-376395 escape pathway for the corticotropin-releasing factor receptor 1 by random acceleration molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 7. This compound (175140-00-8) for sale [vulcanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CP 376395 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CP 376395, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in mouse models. The following sections detail quantitative data from preclinical studies, experimental protocols for assessing anxiolytic and anti-addictive properties, and methods for evaluating its impact on the hypothalamic-pituitary-adrenal (HPA) axis.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound and other relevant CRF1 receptor antagonists in mice.

Table 1: Effects of this compound on Anxiety-Like Behavior in Mice

| Parameter | Mouse Strain | Administration Route | Dose | Behavioral Test | Key Findings |

| Time in Open Arms | Not Specified | Intra-ventral hippocampus | 3.0 nmol | Elevated Plus Maze | Increased time spent in the open arms, suggesting an anxiolytic effect.[1] |

| Open Arm Entries | Not Specified | Intra-ventral hippocampus | 3.0 nmol | Elevated Plus Maze | Increased entries into the open arms, indicative of reduced anxiety.[1] |

| Head Dipping | Not Specified | Intra-dorsal hippocampus | 6.0 nmol | Elevated Plus Maze | Increased frequency of unprotected head dipping.[1] |

Table 2: Effects of CRF1 Receptor Antagonists on Binge-Like Ethanol Consumption in Mice

| Compound | Mouse Strain | Administration Route | Dose | Experimental Model | Key Findings |

| This compound | C57BL/6J | Intraperitoneal (i.p.) | Not specified | Drinking in the Dark | Attenuated binge-like ethanol consumption.[2] |

| CP-154,526 | C57BL/6J | Intraperitoneal (i.p.) | 10 mg/kg | Drinking in the Dark | Significantly reduced ethanol consumption in high-drinking conditions.[2] |

Experimental Protocols

Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to evaluate anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[3]

Materials:

-

Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).[3]

-

This compound

-

Vehicle solution (e.g., saline, or a solution of 10% Cremophor EL, 10% Ethanol in 5% dextrose/water for poorly soluble compounds, though caution is advised with repeated i.p. injections of certain vehicles).[4]

-

Male C57BL/6J mice (8-10 weeks old)

-

Video tracking software

Procedure:

-

Animal Acclimation: House mice in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation before the experiment. Handle mice for several days leading up to the test to reduce handling-induced stress.[5]

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test. Doses can be titrated, with a starting point of 10 mg/kg based on similar CRF1 antagonist studies.[2]

-

EPM Testing:

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Evaluation of Anxiolytic Potential using the Light-Dark Box Test

This test is based on the innate aversion of mice to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.[2][6]

Materials:

-

Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment).[6]

-

This compound

-

Vehicle solution

-

Male BALB/c mice (known for higher baseline anxiety) (8-10 weeks old)

-

Video tracking software

Procedure:

-

Animal Acclimation: Follow the same acclimation and handling procedures as for the EPM test.

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to the test.

-

Light-Dark Box Testing:

-

Data Analysis: Analyze the video recordings for the following measures:

Assessment of Effects on Binge-Like Alcohol Consumption using the "Drinking in the Dark" (DID) Model

The DID model is a simple and effective procedure to induce high levels of voluntary ethanol consumption in mice, mimicking human binge drinking.[8][9][10][11]

Materials:

-

C57BL/6J mice (known for their high preference for ethanol).[10]

-

20% (v/v) ethanol solution.

-

This compound

-

Vehicle solution

-

Standard mouse cages with sipper tubes.

Procedure:

-

Animal Housing: Single-house the mice to accurately measure individual fluid consumption.[10]

-

DID Protocol (4-day cycle): [8][12]

-

Days 1-3 (Habituation): Three hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for 2 hours.[8][12]

-

Day 4 (Test Day): Three hours into the dark cycle, administer this compound or vehicle i.p. 30 minutes before replacing the water bottle with 20% ethanol for a 4-hour session.[8][12]

-

-

Measurement:

-

Weigh the ethanol bottles before and after each session to determine the amount of ethanol consumed.

-

Calculate ethanol intake in g/kg of body weight.

-

Blood samples can be collected at the end of the 4-hour session to measure blood ethanol concentrations (BECs).[12]

-

-

Data Analysis: Compare the ethanol intake and BECs between the this compound-treated and vehicle-treated groups. A reduction in ethanol consumption indicates a potential therapeutic effect for alcohol use disorder.

Evaluation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

This compound, as a CRF1 receptor antagonist, is expected to modulate the HPA axis. This can be assessed by measuring plasma corticosterone levels, the primary stress hormone in mice, following a stressor.

Materials:

-

This compound

-

Vehicle solution

-

Male C57BL/6J mice

-

Restraint tubes or other stressors

-

Blood collection supplies (e.g., tail-nick or saphenous vein sampling)

Procedure:

-

Animal Preparation and Drug Administration: Acclimate and handle mice as previously described. Administer this compound or vehicle i.p. 30 minutes before stress exposure.

-

Stress Exposure:

-

Collect a baseline blood sample (t=0).

-

Subject the mice to a stressor, such as 20 minutes of restraint stress.